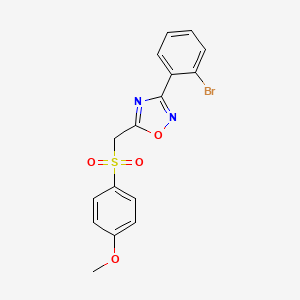

3-(2-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 2-bromophenyl group and at position 5 with a ((4-methoxyphenyl)sulfonyl)methyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly as a bioisostere for amides or carbamates in drug design .

Properties

IUPAC Name |

3-(2-bromophenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O4S/c1-22-11-6-8-12(9-7-11)24(20,21)10-15-18-16(19-23-15)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPOKSBFYUVODR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzohydrazide with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. The compound has been shown to possess broad-spectrum activity against various bacterial and fungal strains.

- Mechanism of Action : The oxadiazole ring enhances lipophilicity, facilitating better penetration into microbial membranes. Compounds with similar structures have demonstrated effective inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties

Studies have highlighted the potential of 1,2,4-oxadiazoles in cancer treatment. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : It has been observed to induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.

- Apoptosis Induction : The compound may activate apoptotic pathways, promoting programmed cell death in malignant cells .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of oxadiazole derivatives have shown promising results:

- GSK-3β Inhibition : Certain derivatives have been designed to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in neurodegenerative diseases such as Alzheimer's disease. This inhibition can lead to reduced tau hyperphosphorylation and improved cognitive functions in animal models .

- Antineuroinflammatory Properties : The compound exhibits anti-inflammatory effects that could mitigate neuroinflammation associated with neurodegenerative disorders .

Case Studies and Research Findings

Synthesis and Characterization

The synthesis of 3-(2-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves the reaction of appropriate sulfonyl chlorides with hydrazones or other suitable precursors under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

Key Observations:

- Substituent Effects : The sulfonyl group in the target compound enhances polarity and metabolic stability compared to methyl or ether linkers in analogs .

- Biological Activity : Compounds with sulfonyl or chloromethyl groups (e.g., ) often exhibit higher reactivity, correlating with insecticidal or antimicrobial effects, as seen in anthranilic diamide derivatives .

Heterocyclic Variants with Similar Substituents

Key Observations:

Biological Activity

The compound 3-(2-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H13BrN2O4S

- Molecular Weight : 409.25 g/mol

- CAS Number : 1105233-22-4

The chemical structure features a bromophenyl group and a methoxyphenyl sulfonyl moiety, which are known to influence its biological activity.

Antimicrobial Activity

Research has indicated that various oxadiazole derivatives exhibit significant antimicrobial properties. In studies conducted on similar compounds, the presence of electron-withdrawing groups like bromine enhances antibacterial activity against Gram-positive bacteria. For instance, compounds with a 1,2,4-oxadiazole core have shown promising results against strains of Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Reference |

|---|---|---|

| Compound A | Significant antibacterial against S. aureus | |

| Compound B | Moderate antifungal against C. albicans |

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented. Studies have demonstrated that certain 1,2,4-oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, a study reported that derivatives with specific substitutions showed enhanced activity against human breast cancer cells (MCF-7) and lung cancer cells (A549) .

Anti-inflammatory Activity

Oxadiazole derivatives have also been evaluated for their anti-inflammatory properties. Certain compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases. The mechanism often involves the modulation of NF-kB signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Many oxadiazoles act as enzyme inhibitors, affecting pathways involved in cell proliferation and inflammation.

- Receptor Modulation : The compound may interact with specific receptors in the central nervous system or immune system, leading to altered physiological responses.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of several oxadiazole derivatives against Mycobacterium tuberculosis. The results indicated that compounds with similar structural motifs to our target compound inhibited bacterial growth effectively .

- Cytotoxicity Assessment : In vitro assays on breast cancer cell lines showed that modified oxadiazoles led to apoptosis through caspase activation pathways. The results suggested that structural modifications could enhance selectivity towards cancerous cells while minimizing effects on normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.